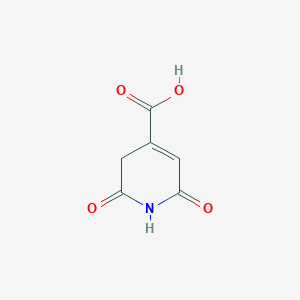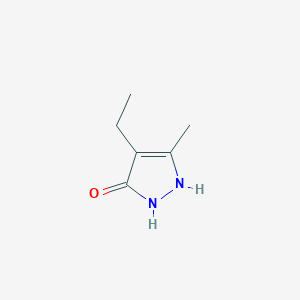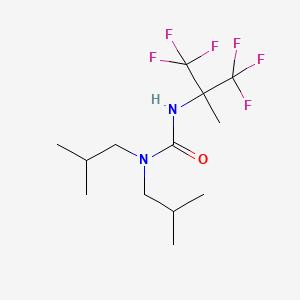![molecular formula C29H24N2O5 B12475663 2-(3-methoxypropyl)-N-[4-(naphthalen-1-yloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12475663.png)
2-(3-methoxypropyl)-N-[4-(naphthalen-1-yloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-METHOXYPROPYL)-N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a methoxypropyl group, a naphthalen-1-yloxy phenyl group, and a 1,3-dioxoisoindole-5-carboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHOXYPROPYL)-N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the core 1,3-dioxoisoindole structure. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions. The methoxypropyl and naphthalen-1-yloxy phenyl groups are then introduced through subsequent substitution reactions. Common reagents used in these reactions include methoxypropyl bromide and naphthalen-1-yloxy chloride, with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHOXYPROPYL)-N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The naphthalen-1-yloxy phenyl group can be reduced to form naphthalen-1-yl phenyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypropyl and naphthalen-1-yloxy phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pressures, with solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypropyl group can yield methoxypropionic acid, while reduction of the naphthalen-1-yloxy phenyl group can yield naphthalen-1-yl phenyl derivatives.
Scientific Research Applications
2-(3-METHOXYPROPYL)-N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound can be used in studies of cellular processes, particularly those involving signal transduction or enzyme activity.
Industry: The compound can be used in the development of new materials, particularly those with unique optical or electronic properties.
Mechanism of Action
The mechanism of action of 2-(3-METHOXYPROPYL)-N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropyl and naphthalen-1-yloxy phenyl groups can interact with hydrophobic pockets in proteins, while the 1,3-dioxoisoindole core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar compounds to 2-(3-METHOXYPROPYL)-N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE include:
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound has a similar naphthalen-1-yloxy phenyl group but lacks the 1,3-dioxoisoindole core.
Naphthalene-substituted 2,3,4,5-tetraphenylsiloles: These compounds have similar naphthalene groups but different core structures.
Azachalcones: These compounds have similar aromatic ring structures but different functional groups.
The uniqueness of 2-(3-METHOXYPROPYL)-N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE lies in its combination of the methoxypropyl, naphthalen-1-yloxy phenyl, and 1,3-dioxoisoindole groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C29H24N2O5 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
2-(3-methoxypropyl)-N-(4-naphthalen-1-yloxyphenyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C29H24N2O5/c1-35-17-5-16-31-28(33)24-15-10-20(18-25(24)29(31)34)27(32)30-21-11-13-22(14-12-21)36-26-9-4-7-19-6-2-3-8-23(19)26/h2-4,6-15,18H,5,16-17H2,1H3,(H,30,32) |
InChI Key |
SBZKALJNLWAWEY-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12475588.png)
![N-[4-(diethylamino)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine](/img/structure/B12475590.png)

![5-(3,4-Dichlorophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B12475602.png)
![5-(4-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12475610.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B12475624.png)

![1-[N-(4-fluorobenzyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide](/img/structure/B12475628.png)
![N-[4-(4-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-3-methylbenzamide](/img/structure/B12475648.png)
![N-benzyl-N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}glycinamide](/img/structure/B12475651.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 3-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12475654.png)
![N-cyclohexyl-2-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}hydrazinecarboxamide](/img/structure/B12475658.png)
![1-(1-Benzylpiperidin-4-yl)-4-(bicyclo[2.2.1]hept-2-yl)piperazine](/img/structure/B12475665.png)
